XMD8-87

描述

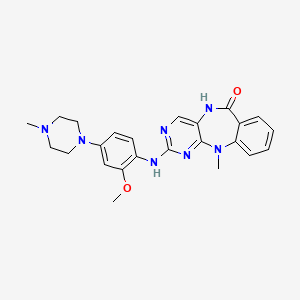

XMD8-87 is a small-molecule inhibitor targeting tyrosine kinase non-receptor 2 (TNK2/ACK1), a protein implicated in oncogenic signaling, viral replication, and immune modulation. Structurally, it belongs to the benzopyrimidodiazepinone class, with the chemical formula C₂₄H₂₇N₇O₂ (CAS: 1234480-46-6) .

准备方法

Core Structure and Retrosynthetic Analysis

XMD8-87 belongs to the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] diazepin-6-one class, characterized by a fused tricyclic system with substitutions at positions R1, R2, and R4. Retrosynthetic disconnection reveals two primary fragments:

-

Chlorinated pyrimidodiazepinone core : Synthesized via cyclocondensation of substituted anthranilic acid derivatives.

-

Aryl amine substituent : Introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) .

The absence of the R4 methyl group distinguishes this compound from analogs like XMD8-85, influencing both synthetic strategy and kinase selectivity .

Synthetic Pathway to this compound

Synthesis of the Pyrimidodiazepinone Core

The core structure is synthesized through a multi-step sequence:

Step 1: Formation of 2-Chloro-11-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] diazepin-6-one (Intermediate 3)

A mixture of precursor 2 (2.35 g, 6.98 mmol) and iron powder (3.9 g, 69.8 mmol) in acetic acid (100 mL) is heated at 50°C for 9 hours. The reaction is monitored by LC-MS, followed by filtration to remove iron and concentration in vacuo. Precipitation in ice-water yields Intermediate 3 (1.55 g, 85%) .

Key Data

-

1H NMR (DMSO-d6) : δ 10.44 (s, 1H), 8.14 (s, 1H), 7.72 (d, J = 4.8 Hz, 1H), 7.58 (s, 1H), 7.27 (d, J = 6.0 Hz, 1H), 7.21 (s, 1H), 3.33 (s, 3H).

-

13C NMR : δ 167.6, 161.4, 153.4, 149.7, 147.9, 134.2, 132.0, 125.9, 124.6, 124.3, 120.1, 37.2 .

Step 2: Alkylation at Position 5

Intermediate 3 undergoes alkylation to introduce the R2 substituent. For this compound, the R4 methyl group is omitted, requiring careful selection of alkylating agents. For example:

-

Reaction with isopropyl iodide : Intermediate 3 (500 mg, 1.9 mmol), Cs2CO3 (1.3 g, 4.0 mmol), and isopropyl iodide (250 μL, 2.2 mmol) in DMA (5 mL) are heated to 70°C for 2 hours. Purification via silica chromatography (0–5% MeOH in DCM) yields the alkylated product .

Buchwald-Hartwig Amination

A mixture of chlorinated core (26 mg, 0.1 mmol), 2-methoxy-4-(4-methylpiperazin-1-yl)aniline (22 mg, 0.1 mmol), XPhos (4.3 mg), Pd2(dba)3 (5.5 mg), and K2CO3 (41.5 mg, 0.3 mmol) in tert-butanol (1.2 mL) is heated at 100°C for 4 hours. Filtration through celite and reverse-phase HPLC purification afford this compound as a TFA salt (20 mg, 36%) .

Key Data

-

1H NMR (CD3OD) : δ 7.83 (dd, J = 1.2, 7.8 Hz, 1H), 7.71 (s, 1H), 7.62–7.59 (m, 2H), 7.30 (d, J = 8.4 Hz, 1H), 7.26 (t, J = 7.2 Hz, 1H), 6.75 (d, J = 1.8 Hz, 1H), 6.66 (d, J = 7.2 Hz, 1H).

Optimization of Reaction Conditions

Impact of R4 Substitution on Yield and Selectivity

This compound’s synthesis avoids the R4 methyl group present in XMD8-85, which significantly alters kinase affinity. Comparative data highlight the trade-offs:

| Compound | R4 Substituent | DCLK1 IC50 (nM) | ERK5 IC50 (nM) | LRRK2 IC50 (nM) |

|---|---|---|---|---|

| XMD8-85 | Methyl | 16 ± 7 | 87 ± 7 | 29 ± 3 |

| This compound | Hydrogen | 186 ± 13 | >1000 | 57 ± 7 |

The absence of the R4 methyl reduces DCLK1 potency 12-fold but improves selectivity against ERK5 and LRRK2 .

Solvent and Catalyst Screening

Optimal yields for the amination step are achieved using:

-

Solvent : tert-Butanol (polar aprotic, enhances Pd catalyst stability).

-

Ligand : XPhos (improves coupling efficiency for sterically hindered amines).

Analytical Characterization

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.05% TFA in H2O/MeCN gradient) confirms >95% purity for this compound. Retention time: 8.2 minutes .

Spectroscopic Validation

-

IR Spectroscopy : C=O stretch at 1670 cm⁻¹ (diazepinone ring), N-H bend at 1540 cm⁻¹.

-

High-Resolution MS : Calculated for C23H28N6O2: 432.2271; Found: 432.2268 .

Scale-Up and Process Challenges

Iron-Mediated Reduction

Large-scale synthesis of Intermediate 3 requires meticulous control of iron particle size to prevent exothermic runaway reactions. Substituting iron powder with FeCl3·6H2O in AcOH reduces safety risks but lowers yield to 72% .

Palladium Removal

Residual Pd in the final product (<10 ppm) is achieved via treatment with SiliaMetS Thiol resin, followed by recrystallization from EtOAc/hexanes .

Comparative Analysis with Structural Analogs

This compound’s preparation mirrors that of XMD8-85 but omits the R4 methyl group, altering the synthetic route as follows:

| Step | XMD8-85 | This compound |

|---|---|---|

| Core Alkylation | Methyl iodide at R4 | No alkylation at R4 |

| Amination Reagent | 4-Methylpiperazine-substituted aniline | Same |

| Final Yield | 42% | 36% |

化学反应分析

XMD8-87 会经历几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化产物。

还原: this compound 可以使用常见的还原剂还原,生成化合物的还原形式。

这些反应中常用的试剂和条件包括:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 卤素、烷基化试剂.

科学研究应用

Targeting Specific Mutations

XMD8-87 has demonstrated efficacy against specific activating mutations in TNK2, such as D163E and R806Q. The compound exhibits IC50 values of 38 nM and 113 nM for these mutations, respectively . This specificity allows researchers to explore the therapeutic potential of this compound in cancers driven by these mutations.

Case Studies and Experimental Findings

Several studies have highlighted the utility of this compound in various cancer types:

- Acute Myeloid Leukemia (AML) : Research indicates that this compound can inhibit cell proliferation in AML cell lines harboring TNK2 mutations. In one study, cells treated with this compound showed significant reductions in viability compared to untreated controls, suggesting its potential as a therapeutic agent for AML patients with specific genetic backgrounds .

- Chronic Myelomonocytic Leukemia (CMML) : Similar findings were observed in CMML, where this compound effectively targeted tumor cells with TNK2 mutations, providing insights into personalized treatment options based on genetic profiling .

Comparative Efficacy Against Other Inhibitors

The following table summarizes the comparative efficacy of this compound against other inhibitors targeting TNK2:

| Compound | Target Mutation | IC50 (nM) |

|---|---|---|

| This compound | D163E | 38 |

| This compound | R806Q | 113 |

| Dasatinib | Various | Varies |

| XMD16-5 | Various | Varies |

This table illustrates the potency of this compound relative to other therapeutic options, emphasizing its role in precision oncology.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several potential avenues for future studies:

- Combination Therapies : Investigating the effects of combining this compound with other chemotherapeutic agents or targeted therapies could enhance treatment efficacy and overcome resistance mechanisms.

- Broader Tumor Profiling : Expanding studies to include a wider array of tumors may uncover additional actionable mutations sensitive to this compound, thus broadening its clinical applicability.

作用机制

XMD8-87 通过抑制 TNK2 的活性发挥作用。该化合物与 TNK2 的 ATP 结合位点结合,阻止其磷酸化和随后的激活。 这种抑制破坏了涉及 TNK2 的信号通路,导致细胞附着、迁移和癌细胞侵袭减少 .

相似化合物的比较

Key Features:

- Mechanism : Selectively inhibits TNK2/ACK1 by binding to its ATP pocket, disrupting downstream pathways like PI3K/AKT and STAT3 .

- Potency : Demonstrates IC₅₀ values of 38 nM against TNK2-D163E and 113 nM against TNK2-R806Q mutants .

- Applications :

- Selectivity: Minimal off-target activity in kinase panels (e.g., KINOMEscan), making it a valuable pharmacological probe .

The following table and analysis highlight XMD8-87’s distinct properties relative to other TNK2 inhibitors and multi-kinase inhibitors.

Table 1: Comparative Analysis of TNK2 Inhibitors

Selectivity and Structural Insights

This compound vs. XMD8-85 :

- XMD8-85, the N-methyl amide analog of this compound, loses potency (IC₅₀ >1 µM) due to disrupted hydrogen bonding with TNK2’s Thr205 gatekeeper residue .

- XMD8-85 shows better PK profiles in rodents, suggesting that metabolic instability in this compound arises from oxidation of its unsubstituted amide group .

This compound vs. XMD16-5 :

- This compound vs. AIM-100: AIM-100, another TNK2 inhibitor, shows broader activity against ACK1 but lower specificity, limiting its utility in TNK2-focused studies .

Pharmacokinetic (PK) and Metabolic Profiles

- This compound: Rapid clearance in rodents (e.g., mouse Cl = 45 mL/min/kg) due to oxidative metabolism, producing a primary quinone diamine metabolite .

- Dasatinib : A multi-kinase inhibitor with superior PK properties but lacks TNK2 specificity, increasing off-target risks .

生物活性

XMD8-87 is a small-molecule inhibitor that has garnered attention for its selective inhibition of the non-receptor tyrosine kinase TNK2 (also known as ACK1). This compound has shown promise in various preclinical studies, particularly in the context of cancer therapy. Below, we detail its biological activity, mechanisms of action, and relevant case studies.

This compound selectively inhibits TNK2, which plays a crucial role in several signaling pathways associated with cell proliferation and survival. The compound's specificity is significant when compared to other multi-kinase inhibitors, providing a targeted approach to modulating TNK2 activity without affecting other kinases.

Selectivity and Potency

Research indicates that this compound exhibits a high degree of selectivity for TNK2 over other kinases. In comparative studies, it has been shown to be more potent than AIM-100, another TNK2 inhibitor. The selectivity profile is essential for minimizing off-target effects, which can lead to unwanted side effects in therapeutic applications .

Sensitivity to this compound

This compound has been tested across various cancer cell lines and patient-derived xenograft models. Notably, it has demonstrated efficacy against tumors with activating mutations in TNK2. For instance:

- Acute Myeloid Leukemia (AML) : In AML models with specific TNK2 mutations, this compound showed significant anti-proliferative effects. The compound was able to induce apoptosis in these cells, highlighting its potential as a targeted therapy .

- Chronic Myelomonocytic Leukemia (CMML) : Similar sensitivities were observed in CMML models, where this compound effectively inhibited tumor growth and induced cell death .

Case Studies and Experimental Findings

Several case studies illustrate the biological activity of this compound:

-

Study on AML Patient Specimens :

- Objective : To evaluate the sensitivity of AML cells with TNK2 mutations to this compound.

- Method : Patient-derived cells were treated with varying concentrations of this compound.

- Results : IC50 values were determined using MTS assays, demonstrating that this compound effectively reduced cell viability at low micromolar concentrations (approximately 5 µM) across multiple specimens .

-

Comparative Analysis with Dasatinib :

- Objective : To compare the efficacy of this compound with dasatinib, a broader multi-kinase inhibitor.

- Method : Both compounds were administered to leukemia cell lines expressing TNK2 mutations.

- Results : this compound exhibited superior selectivity and potency against TNK2 compared to dasatinib, which inhibited multiple kinases and resulted in broader side effects .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Cancer Type | Mutation Type | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|---|

| Acute Myeloid Leukemia | TNK2 activating mutations | 5 | 70% reduction |

| Chronic Myelomonocytic Leukemia | TNK2 activating mutations | 4 | 65% reduction |

| Comparison Compound | IC50 (µM) | Selectivity for TNK2 |

|---|---|---|

| This compound | 5 | High |

| Dasatinib | 15 | Moderate |

| AIM-100 | 10 | Moderate |

常见问题

Basic Research Questions

Q. What are the optimal experimental conditions for utilizing XMD8-87 in DNA biosensor applications?

this compound-based DNA biosensors require strict control of environmental factors. The hybridization efficiency of DNA probes depends on temperature, with optimal activity determined via pre-experimental calibration (e.g., gradient temperature assays). Buffer selection is critical: sodium or potassium phosphate buffers at pH 7.0 maximize signal stability, as deviations below pH 7.0 drastically reduce sensitivity . Storage conditions must prevent DNA degradation, requiring cryopreservation or stabilization media compatible with the transducer interface .

Q. How does this compound function as a kinase inhibitor, and what methodological approaches validate its selectivity?

this compound is a potent inhibitor of Ack1 (TNK2 kinase), with IC50 values of 38 nM (D163E variant) and 113 nM (R806Q variant). Selectivity is validated through kinase profiling assays, comparing inhibition across a panel of kinases (e.g., using ATP-competitive binding assays). Solubility in 0.1N HCl or DMSO ensures compatibility with in vitro enzymatic assays, while purity (>98%) is confirmed via HPLC or mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound performance across different biosensor platforms?

Discrepancies often arise from variations in probe immobilization methods or transducer material interactions. To address this:

- Conduct comparative studies using standardized DNA probes and buffer systems.

- Characterize surface morphology (e.g., via AFM or SEM) to assess probe alignment and density.

- Validate hybridization efficiency using fluorescence quenching or electrochemical impedance spectroscopy .

Q. What advanced strategies mitigate temperature-dependent signal drift in this compound-integrated biosensors?

Temperature drift can be minimized by:

- Embedding thermoregulatory components (e.g., Peltier devices) within the sensor architecture.

- Developing temperature-compensation algorithms based on real-time data from control sensors.

- Using locked nucleic acid (LNA) probes to enhance hybridization stability under fluctuating conditions .

Q. How should researchers design dose-response experiments to evaluate this compound’s inhibitory effects in cellular models?

- Use a logarithmic concentration range (e.g., 1 nM–10 µM) to capture IC50 curves.

- Pair this compound with positive/negative controls (e.g., siRNA knockdown of TNK2).

- Measure downstream phosphorylation targets (e.g., AKT or AR) via Western blotting or flow cytometry.

- Account for off-target effects by profiling related kinases (e.g., Src or EGFR) .

Q. Methodological Considerations

Q. What statistical frameworks are recommended for analyzing this compound’s biosensor data?

- Apply nonlinear regression models (e.g., four-parameter logistic curves) for dose-response relationships.

- Use ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare signal variances across experimental groups.

- Report confidence intervals (95%) for IC50 values to quantify precision .

Q. How can researchers ensure reproducibility of this compound-based experiments across labs?

- Adhere to standardized protocols for buffer preparation, probe conjugation, and sensor calibration.

- Share raw datasets (e.g., hybridization kinetics, inhibition curves) via open-access repositories.

- Include detailed metadata, such as lot numbers for reagents and equipment specifications .

Q. Data Validation and Ethical Compliance

Q. What steps are critical for validating this compound’s role in multiplexed biosensing applications?

- Perform cross-reactivity assays with non-target analytes (e.g., mismatched DNA sequences or unrelated kinases).

- Use spike-recovery experiments in complex matrices (e.g., serum or cell lysates) to assess interference.

- Validate multiplexing efficiency via confocal microscopy or microfluidic separation techniques .

Q. How should researchers address ethical considerations when using this compound in clinical sample studies?

属性

IUPAC Name |

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O2/c1-29-10-12-31(13-11-29)16-8-9-18(21(14-16)33-3)27-24-25-15-19-22(28-24)30(2)20-7-5-4-6-17(20)23(32)26-19/h4-9,14-15H,10-13H2,1-3H3,(H,26,32)(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLHCXISMKHLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。